Cas no 832739-82-9 (1-(ethanesulfonyl)piperidine-4-carbohydrazide)
1-(ethanesulfonyl)piperidine-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1-(Ethylsulfonyl)piperidine-4-carbohydrazide
- 1-(ethanesulfonyl)piperidine-4-carbohydrazide
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- MDL: MFCD04969951
- Inchi: 1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12)
- InChI Key: ZIEVBSDHYJCRJW-UHFFFAOYSA-N
- SMILES: S(CC)(N1CCC(C(NN)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 235.099
- Monoisotopic Mass: 235.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101A^2
1-(ethanesulfonyl)piperidine-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026552-5g |
1-Ethanesulfonyl-piperidine-4-carboxylic acid hydrazide |
832739-82-9 | 5g |
£591.00 | 2022-03-01 | ||
| Chemenu | CM525958-1g |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 98% | 1g |
$577 | 2022-08-31 | |
| Fluorochem | 026552-1g |
1-Ethanesulfonyl-piperidine-4-carboxylic acid hydrazide |
832739-82-9 | 1g |
£210.00 | 2022-03-01 | ||
| Enamine | EN300-229674-1g |
1-(ethanesulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 1g |
$292.0 | 2023-09-15 | ||
| Enamine | EN300-229674-5g |
1-(ethanesulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 5g |
$798.0 | 2023-09-15 | ||
| Enamine | EN300-229674-10g |
1-(ethanesulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 10g |
$1432.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370330-1g |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 98% | 1g |
¥1985.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370330-5g |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 98% | 5g |
¥6555.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370330-10g |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 98% | 10g |
¥9081.00 | 2024-07-28 | |
| Enamine | EN300-229674-0.05g |
1-(ethanesulfonyl)piperidine-4-carbohydrazide |
832739-82-9 | 95% | 0.05g |
$68.0 | 2024-06-20 |
1-(ethanesulfonyl)piperidine-4-carbohydrazide Suppliers
1-(ethanesulfonyl)piperidine-4-carbohydrazide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-(ethanesulfonyl)piperidine-4-carbohydrazide
Introduction to 1-(ethanesulfonyl)piperidine-4-carbohydrazide (CAS No. 832739-82-9)
1-(ethanesulfonyl)piperidine-4-carbohydrazide, with the Chemical Abstracts Service (CAS) number 832739-82-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, an ethanesulfonyl group, and a hydrazide moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various biomedical contexts.
The chemical structure of 1-(ethanesulfonyl)piperidine-4-carbohydrazide can be represented as C10H18N4O3S. The piperidine ring, a six-membered heterocyclic amine, is a common motif in many biologically active compounds due to its ability to modulate various biological processes. The ethanesulfonyl group, on the other hand, introduces polarity and can enhance the compound's solubility and bioavailability. The hydrazide moiety is known for its reactivity and can participate in various chemical reactions, making it useful in the synthesis of more complex molecules.
In recent years, 1-(ethanesulfonyl)piperidine-4-carbohydrazide has been studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity against various enzymes and receptors. For instance, research has shown that this compound exhibits inhibitory effects on certain kinases, which are enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders. A study published in the Journal of Medicinal Chemistry highlighted the ability of 1-(ethanesulfonyl)piperidine-4-carbohydrazide to selectively inhibit the activity of protein kinase C (PKC), a family of enzymes that play crucial roles in cell signaling and proliferation.
Beyond its enzymatic activity, 1-(ethanesulfonyl)piperidine-4-carbohydrazide has also been explored for its potential as an antiviral agent. Preliminary studies have indicated that this compound can interfere with the replication cycle of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism by which it exerts these antiviral effects is not yet fully understood but is thought to involve interactions with viral proteins or host cell factors essential for viral replication.
The pharmacokinetic properties of 1-(ethanesulfonyl)piperidine-4-carbohydrazide are another important aspect of its evaluation as a potential therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate biological membranes effectively, which are desirable characteristics for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical studies, suggesting that it may have a favorable safety profile.
In the context of drug development, 1-(ethanesulfonyl)piperidine-4-carbohydrazide has been used as a starting point for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers aim to optimize its potency and selectivity while minimizing potential side effects. For example, substituting different functional groups on the piperidine ring or varying the length and nature of the alkyl chain attached to the sulfonyl group can significantly impact the compound's biological activity.
The potential applications of 1-(ethanesulfonyl)piperidine-4-carbohydrazide extend beyond traditional small molecule therapeutics. It has also been explored as a building block for prodrugs and conjugates designed to improve drug delivery and target specificity. For instance, conjugating this compound with targeting moieties such as antibodies or peptides can enhance its delivery to specific tissues or cells, thereby increasing its therapeutic efficacy while reducing systemic side effects.
In conclusion, 1-(ethanesulfonyl)piperidine-4-carbohydrazide (CAS No. 832739-82-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for further investigation in drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.
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